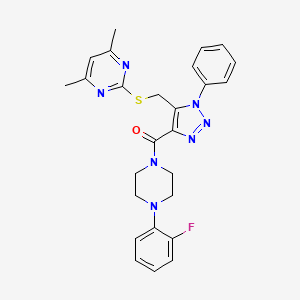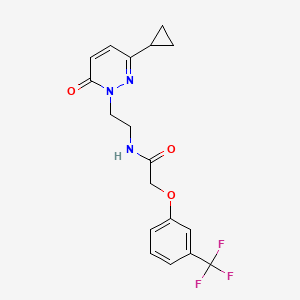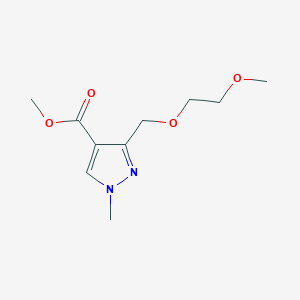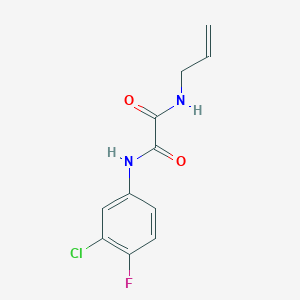
4-cyano-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . The compound you’re interested in seems to be a benzamide derivative with additional functional groups.
Synthesis Analysis
Benzamide compounds can be synthesized starting from benzoic acid derivatives and amine derivatives . The exact synthesis process for your compound would depend on the specific reactions between these functional groups.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . The exact structure of your compound would depend on the arrangement and bonding of its atoms.Chemical Reactions Analysis
The chemical reactions involving your compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, benzamides can undergo a variety of reactions, including those involving their amide and aromatic groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and functional groups. These properties can include things like molecular weight, solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antibacterial Agents Against MRSA
The phenylthiazole core of the compound has been utilized to develop novel antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These compounds, including derivatives like 10e and 10l, have shown equivalent activity to lead compounds against MRSA USA300 strains, with a minimum inhibitory concentration (MIC) of 4 µg/ml . They also demonstrate a low propensity for resistance development and acceptable cytotoxicity profiles, although systemic administration was poorly tolerated .
Solvatochromic and Fluorogenic Dye Applications
Derivatives of benzothiazole, such as the compound , have been used as solvatochromic and fluorogenic dyes. These dyes are crucial for spectroscopy applications, including monitoring microbiological objects and cellular compartments. They help determine the pathogenesis mechanisms of new pathogens in living cells and are important components of PCR kits for pathogen detection .
Inhibitors of Nek2/Hec1 for Cancer Research
Compounds with a benzothiazole moiety have been synthesized and evaluated as inhibitors of Nek2/Hec1. These are important targets in cancer research, as they play a role in the proper segregation of chromosomes during cell division. Inhibiting these proteins can lead to the development of novel anticancer therapies .
Development of Selective Fluorogenic Probes
The compound’s structure allows for the development of selective fluorogenic probes. These probes are used for monitoring cellular components of healthy and infected cells, which is vital for understanding the pathogenesis of new pathogens and for the development of targeted treatments .
Photophysical Property Enhancement
The introduction of specific substituents to the benzothiazole ring, as seen in the compound, can lead to an improvement in photophysical properties. This enhancement is beneficial for creating more effective dyes that can be used in various diagnostic and research applications .
Antimicrobial Resistance (AMR) Research
The compound’s effectiveness against MRSA highlights its potential role in AMR research. Understanding its structure-activity relationships can contribute to the development of new strategies to combat AMR, which is a growing global health and economic issue .
Safety and Hazards
Propiedades
IUPAC Name |
4-cyano-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-4-22-16-14(24-2)9-10-15(25-3)17(16)26-19(22)21-18(23)13-7-5-12(11-20)6-8-13/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRXYVVJZPRVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2919878.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2919881.png)






![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2919892.png)
![2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2919893.png)
![3-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2919896.png)